Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)

1-Acetyl-2-pyrrolidone structure
1-Acetyl-2-pyrrolidone structure
Nombre del producto:1-Acetyl-2-pyrrolidone
Número CAS:932-17-2
MF:C6H9NO2
Megavatios:127.141161680222
MDL:MFCD00014101
CID:811052
PubChem ID:87562872

1-Acetyl-2-pyrrolidone Propiedades químicas y físicas

Nombre e identificación

    • 2-Pyrrolidinone,1-acetyl-
    • 1-ACETYL-2-PYRROLIDONE
    • 1-acetylpyrrolidin-2-one
    • N-Acetyl-2-pyrrolidone
    • 2-Pyrrolidinone, 1-acetyl-
    • N-Acetylpyrrolidone
    • N-Acetyl-2-pyrrolidinone
    • YLHUPYSUKYAIBW-UHFFFAOYSA-N
    • 1-acetyl-2-oxopyrrolidine
    • N-Acetylpyrrolidon
    • NSC50334
    • N-acetylpyrrolidinone
    • N-Acetylpyrrolidin-2-one
    • WLN: T5NVTJ AV1
    • 1-Acetyl-2-pyrrolidinone #
    • 1-Acetyl-2-pyrrolidinone (ACI)
    • 1-Acetylpyrrolidone
    • N-Acetyl-α-pyrrolidinone
    • N-Acetyl-α-pyrrolidone
    • N-Acetylbutyrolactam
    • NSC 50334
    • CS-0186313
    • NS00039534
    • SCHEMBL185461
    • DTXSID30239321
    • CHEMBL12223
    • 1-Acetyl-2-pyrrolidone , 95%
    • AS-59407
    • 5-21-06-00357 (Beilstein Handbook Reference)
    • H11367
    • BRN 0002625
    • NSC-50334
    • A1418
    • AI3-32424
    • 932-17-2
    • InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
    • DB-057381
    • MFCD00014101
    • EINECS 213-248-1
    • YLHUPYSUKYAIBW-UHFFFAOYSA-
    • UNII-DL2S7T2BKP
    • AKOS006228225
    • SY053592
    • DL2S7T2BKP
    • 1-Acetyl-2-pyrrolidone
    • MDL: MFCD00014101
    • Renchi: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
    • Clave inchi: YLHUPYSUKYAIBW-UHFFFAOYSA-N
    • Sonrisas: O=C(C)N1CCCC1=O
    • Brn: 0002625

Atributos calculados

  • Calidad precisa: 127.06300
  • Masa isotópica única: 127.063
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 153
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0
  • Recuento de constructos de variantes mutuas: 2
  • Carga superficial: 0
  • Superficie del Polo topológico: 37.4

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1,15 g/cm3
  • Punto de ebullición: 231°C(lit.)
  • Punto de inflamación: 110.7°C
  • índice de refracción: 1.4810-1.4850
  • PSA: 37.38000
  • Logp: 0.09320
  • Disolución: Not determined

1-Acetyl-2-pyrrolidone Información de Seguridad

  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36/37/39
  • Rtecs:UY5717000
  • Términos de riesgo:R36/37/38

1-Acetyl-2-pyrrolidone Datos Aduaneros

  • Código HS:2933790090
  • Datos Aduaneros:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

1-Acetyl-2-pyrrolidone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
AS-59407-10MG
1-acetylpyrrolidin-2-one
932-17-2 >97%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-59407-25G
1-acetylpyrrolidin-2-one
932-17-2 >97%
25g
£399.00 2025-02-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1418-25G
1-Acetyl-2-pyrrolidone
932-17-2 >98.0%(GC)
25g
¥1350.00 2024-04-15
eNovation Chemicals LLC
D748133-100g
1-ACETYL-2-PYRROLIDONE
932-17-2 98.0%
100g
$155 2024-06-07
TRC
A192325-500mg
1-Acetyl-2-pyrrolidone
932-17-2
500mg
$ 65.00 2022-06-08
Chemenu
CM344009-25g
1-Acetyl-2-pyrrolidone
932-17-2 95%+
25g
$77 2024-07-19
1PlusChem
1P003ED1-5g
1-ACETYL-2-PYRROLIDONE
932-17-2 97%
5g
$14.00 2025-02-19
1PlusChem
1P003ED1-100g
1-ACETYL-2-PYRROLIDONE
932-17-2 97%
100g
$84.00 2025-02-19
Ambeed
A826300-5g
1-Acetylpyrrolidin-2-one
932-17-2 97%
5g
$22.0 2025-03-18
eNovation Chemicals LLC
D748133-10g
1-ACETYL-2-PYRROLIDONE
932-17-2 98.0%
10g
$65 2025-02-20

1-Acetyl-2-pyrrolidone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone ,  (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ;  18 h, 100 °C
Referencia
Biomimetic Aerobic Oxidation of Amino Alcohols to Lactams
Babu, Beneesh P.; Endo, Yoshinori; Baeckvall, Jan-E., Chemistry - A European Journal, 2012, 18(37), 11524-11527

Synthetic Routes 2

Condiciones de reacción
1.1 2 h, reflux
Referencia
A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines
John, Jeremy M.; Bergens, Steven H., Angewandte Chemie, 2011, 50(44), 10377-10380

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Ammonia Catalysts: Bismuth oxide (Bi2O3) ,  Iron oxide (Fe2O3) ,  Copper oxide (CuO) ,  Silver oxide (Ag2O) Solvents: Water ;  rt → 180 °C; 0.125 h, 180 °C
Referencia
Production method of 1-acetyl-2-pyrrolidone
, China, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 2 h, reflux; reflux → rt
Referencia
Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ;  30 min, rt
Referencia
Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational study
Zhou, Meng; Balcells, David; Parent, Alexander R.; Crabtree, Robert H.; Eisenstein, Odile, ACS Catalysis, 2012, 2(2), 208-218

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyridine ,  Sodium perchlorate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile
Referencia
Anodic oxidation of amides and lactams using N-hydroxyphthalimide as a mediator
Masui, Masaichiro; Hara, Seijiro; Ozaki, Shigeko, Chemical & Pharmaceutical Bulletin, 1986, 34(3), 975-9

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  10 - 25 °C; 30 min, 10 - 25 °C
1.2 Solvents: Water ;  30 min, rt
Referencia
Green preparation of 4-amino-1-butanol and its N-protected derivative
, China, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Acetyl chloride ;  2 h, reflux
Referencia
Photocatalytic oxidations of lactams and N-acylamines
Tantayanon, Supawan, 1982, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Cupric chloride ,  Hydrochloric acid ,  Oxygen Catalysts: Palladium Solvents: Acetonitrile ,  Water
Referencia
Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactams
Doan, Huynh Dong; Gore, Jacques; Vatele, Jean-Michel, Tetrahedron Letters, 1999, 40(37), 6765-6768

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  1.5 h, reflux
Referencia
Rhodanine derivatives as novel inhibitors of PDE4
Irvine, Mark W.; Patrick, Graham L.; Kewney, Justin; Hastings, Stuart F.; MacKenzie, Simon J., Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodobenzene diacetate Solvents: Nitromethane ,  Decane ;  30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
Referencia
Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol
Zhao, Yi; Ang, Jascelyn Qian Lin; Ng, Angela Wan Ting; Yeung, Ying-Yeung, RSC Advances, 2013, 3(43), 19765-19768

Synthetic Routes 12

Condiciones de reacción
1.1 5 h, reflux
Referencia
Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents
Wang, Tiantian; Dong, Shiyang; Chen, Xiaodong; Qian, Kun; Wang, Huayu; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329

Synthetic Routes 13

Condiciones de reacción
Referencia
Product class 10: γ-Lactams and larger ring lactams
Smith, M. B., Science of Synthesis, 2005, 21, 647-711

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  2 h, reflux
Referencia
Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds
Tian, Fengtao; Yao, Dongmei; Liu, Yuanyuan; Xie, Fang; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2010, 352, 1841-1845

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ;  48 h, 1000 psi, 100 °C
Referencia
Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino Esters
Xu, Hongyu; Jia, Li, Organic Letters, 2003, 5(21), 3955-3957

Synthetic Routes 16

Condiciones de reacción
1.1 Catalysts: Palladium diiodide ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  20 h, 50 bar, 105 °C
Referencia
Palladium-Catalyzed Hydroamidocarbonylation of Olefins to Imides
Li, Haoquan; Dong, Kaiwu; Neumann, Helfried; Beller, Matthias, Angewandte Chemie, 2015, 54(35), 10239-10243

Synthetic Routes 17

Condiciones de reacción
1.1 2 h, reflux
Referencia
Transition metal complex catalysts and processes for the hydrogenation of amides
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  2 h, reflux
Referencia
Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signaling
Jung, Kwan-Young; Samadani, Ramin; Chauhan, Jay; Nevels, Kerrick; Yap, Jeremy L.; et al, Organic & Biomolecular Chemistry, 2013, 11(22), 3706-3732

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide ,  Water ;  1 h, 55 °C
Referencia
Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen Peroxide
Kon, Yoshihiro; Tanaka, Shinji; Nakashima, Takuya; Sato, Kazuhiko; Shimada, Hiromichi, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756

1-Acetyl-2-pyrrolidone Raw materials

1-Acetyl-2-pyrrolidone Preparation Products

1-Acetyl-2-pyrrolidone Literatura relevante

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